molecular formula C16H24ClNO B000935 Tolperisone hydrochloride CAS No. 3644-61-9

Tolperisone hydrochloride

Cat. No.: B000935
CAS No.: 3644-61-9
M. Wt: 281.82 g/mol
InChI Key: ZBUVYROEHQQAKL-UHFFFAOYSA-N
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Description

Tolperisone hydrochloride is a centrally acting skeletal muscle relaxant primarily used to treat increased muscle tone associated with neurological disorders such as multiple sclerosis, myelopathy, and spastic paralysis. It works by inhibiting the transmission of nerve impulses in the spinal cord and brain, which helps to reduce muscle stiffness and spasms. Tolperisone has been in clinical use since the 1960s and is available in various forms, including oral tablets and injectable solutions. The drug is generally well-tolerated, with side effects being rare and typically mild, such as dizziness, headache, and gastrointestinal disturbances.

Preparation Methods

Wet Granulation Method

Raw Materials:

Tolperisone hydrochloride

Excipients (e.g., hypromellose, lactose monohydrate, croscarmellose sodium)

Binder (e.g., povidone PVP K30)

Solvents (purified water, isopropyl alcohol)

Process Steps:

Sifting: Pass ingredients through a vibratory sifter with specified mesh sizes[].

Dry mixing: Combine sifted materials in a Rapid Mixer Granulator (RMG) for 30 minutes.

Binder preparation: Dissolve povidone in heated purified water and mix with isopropyl alcohol.

Wet granulation: Add binder solution to dry mix in RMG.

Wet milling (if required): Pass wet mass through a 10 mm screen.

Drying: Initially air dry for 20 minutes in a Fluid Bed Dryer.

Sizing and blending: Mill dried granules and blend with remaining excipients.

Compression: Form tablets using a multi-station compression machine.

Coating (if applicable): Apply film coating using appropriate coating materials.

Direct Compression Method

This method involves directly compressing a mixture of the active ingredient and excipients without a granulation step. It's suitable for drugs with good flow properties and compressibility[].

Dry Granulation Method

Used when the drug is sensitive to moisture or heat. It involves compacting the powder mixture into larger granules without using a liquid binder[].

Advanced Preparation Techniques

High-Purity Synthesis

Friedel-Crafts Acylation:

React toluene with anhydrous aluminum trichloride below 0°C[].

Slowly add propionyl chloride while maintaining temperature.

Heat to 30-40°C and stir for 3 hours.

Condensation Reaction:

Reflux p-methyl propiophenone with piperidine hydrochloride and paraformaldehyde at 90-100°C for 5 hours.

Crystallization:

Cool reaction mixture to 20-30°C.

Add isopropanol and isopropyl ether for crystallization.

Purification:

Dissolve crude product in absolute ethyl alcohol at 85-95°C.

Perform hot filtration and cool to 25-35°C for recrystallization[].

Controlled Release Formulation

Granulation:

Granulate this compound with Eudragit RS in butanone[].

Mixing:

Add Eudragit S and Eudragit L to the granules.

Tableting:

Mix granules with tableting excipients and compress.

Coating:

Apply a film coating containing Eudragit L and other excipients dissolved in butanol.

Quality Control and Analysis

In-process quality control during manufacturing[][].

Finished product testing for purity and impurities[][].

Analytical methods: HPLC, X-ray powder diffraction[].

Stability studies under accelerated conditions (40°C ± 2°C, RH 75% ± 5%).

Optimization Techniques

Control of reaction temperature and time in synthesis steps[].

Adjustment of solvent ratios and crystallization conditions[].

Use of specific excipients and polymers for desired release profiles[].

By implementing these preparation methods and techniques, high-quality this compound can be produced with controlled purity and release characteristics.

Chemical reactions analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: Substitution reactions involving the replacement of functional groups can modify the chemical structure of this compound.

Hydrolysis: this compound is susceptible to both acid and base hydrolysis[].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Hydrolysis: 0.1 N NaOH (base hydrolysis) and 0.1 N HCl (acid hydrolysis) are used[].

Reaction Products and Mechanisms

Oxidation: Yields hydroxylated derivatives.

Reduction: Produces dehydroxylated compounds.

Base hydrolysis: Degradation product peak at retention time (RT) 3.26, 3.91, 4.02 min[].

Acid hydrolysis: Degradation product peak at RT 4.03 min.

Oxidative degradation (3% H2O2): Product peak at RT 4.02 min.

Dry heat degradation: Product peak at RT 6.78 min.

Photodegradation: Product peaks at RT 4.10, 4.63, 5.96 min[].

Analytical Techniques for Reaction Analysis

High-Performance Liquid Chromatography (HPLC)[]

Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared Spectroscopy

Stability Studies

Acid stability: 85.70% remaining after 24 hours in 0.1 N HCl at 80°C

Base stability: 66.69% remaining after 2 hours in 0.1 N NaOH at 80°C

Oxidative stability: 86.30% remaining after 2 hours in 3% H2O2 at 80°C

Dry heat stability: 83.50% remaining after 2 hours at 80°C

Photostability: 82.58% remaining after 24 hours of sunlight exposure[]

Environmental Factors Affecting Reactions

Temperature: Reactions are typically conducted at 80°C for stress testing.

pH: Both acidic and basic conditions affect the stability of this compound.

Solvent effects: Mixed organic solvent systems, such as 2-butanone and isopropanol, are used in recrystallization processes[].

Purification and Synthesis Considerations

Recrystallization: Used to purify tolperisone and reduce contaminants like 4-MMPPO[].

Solvent selection: Lower ketones and lower alcohols are used in the recrystallization process[].

Acid catalysis: Addition of catalytic amounts of acid (e.g., anhydrous hydrogen chloride gas) can minimize the formation of impurities during synthesis.

Scientific Research Applications

Neurological Research Applications

Tolperisone has been studied in relation to spasticity and muscle tone disorders. It has been used in research on neurological conditions such as multiple sclerosis and stroke.

Animal Studies and Preclinical Trials

Animal models, particularly rats and mice, have been used to study tolperisone's effects. These studies have examined its impact on muscle spasms and pain relief1. For instance, research in laminectomized mice showed that tolperisone transiently inhibited the amplitude of monosynaptic reflex potentials.

Pharmacokinetics

Studies have been conducted on the absorption, distribution, metabolism, and excretion profiles of tolperisone. Research has also focused on drug interactions and bioavailability[].

Electrophysiological Studies

Researchers have used various electrophysiological techniques to study tolperisone's effects on ion channels. For example, studies on Xenopus laevis oocytes have shown that tolperisone induces a marked and reversible depression of voltage-dependent sodium currents[].

Comparative Studies

Tolperisone has been compared with other muscle relaxants in various research settings. For instance, a study compared tolperisone with thiocolchicoside in treating acute low back pain with spinal muscle spasm.

Driving and Cognitive Function Research

A study assessed the effects of tolperisone on driving ability and cognitive function compared to placebo and cyclobenzaprine. The research used driving simulators and cognitive tests to evaluate performance[].

Comparison with Similar Compounds

Pharmacological comparison

Comparison with Thiocolchicoside

In a comparative study, Tolperisone showed:

Greater improvement in pain scores at rest and during movement compared to Thiocolchicoside

Better efficacy in reducing finger-to-floor distance (FFD) and improving articular excursion

Higher global efficacy assessment by physicians (90.25% good to excellent efficacy vs 73.33% for Thiocolchicoside)[]

Comparison with Other Muscle Relaxants

Tolperisone differs from other myotonolytic agents due to its unique pharmacological properties:

It mediates muscle relaxation without concomitant sedation or withdrawal phenomena

It has a shorter duration of action compared to muscle relaxants with long duration, reducing the risk of neuromuscular blockade[]

Common Problem

How does Tolperisone compare to other muscle relaxants?

Tolperisone provides muscle relaxation without significant sedation or withdrawal effects, unlike many other centrally acting muscle relaxants[].

Is Tolperisone more effective than Thiocolchicoside?

Clinical studies have shown Tolperisone to be more effective than Thiocolchicoside in reducing pain and improving muscle function in patients with acute low back pain[].

What are the main differences between Tolperisone and Tizanidine?

While both are centrally acting muscle relaxants, Tolperisone has a unique mechanism of action involving sodium and calcium channel blockade, and it does not have significant affinity for adrenergic, cholinergic, dopaminergic, or serotonergic receptors[].

How does the safety profile of Tolperisone compare to similar compounds?

Tolperisone has shown a favorable safety profile compared to some other muscle relaxants, with less sedation and fewer drug interactions[].

Properties

IUPAC Name

2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUVYROEHQQAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045868
Record name Tolperisone hydrochloride
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Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3644-61-9, 70312-00-4
Record name Tolperisone hydrochloride
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Record name Tolperisone hydrochloride [JAN]
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Record name Tolperisone hydrochloride
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Record name Tolperisone hydrochloride
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Record name 2,4'-dimethyl-3-piperidinopropiophenone hydrochloride
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Record name TOLPERISONE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

75 kg piperidine hydrochloride and 105 kg 4-methylpropiophenone are heated to 90° C. with 180 kg of 1,3-dioxolane and 12 kg of hydrochloric acid under a nitrogen atmosphere for 7 to 20 hours. With addition of 500 kg of ethyl acetate and 440 kg MTBE at a temperature in the range of (40-80° C.), a suspension of the product is produced. After that the solid is separated from the liquid as a damp product and then dried at 60-80° C. in the vacuum oven (200-500 mbar) over a period of 12-24 hours whereby 140 kg (81.5%) of colorless crystals are isolated.
Quantity
75 kg
Type
reactant
Reaction Step One
Quantity
105 kg
Type
reactant
Reaction Step One
Quantity
180 kg
Type
reactant
Reaction Step One
Quantity
12 kg
Type
reactant
Reaction Step One
Name
Quantity
440 kg
Type
solvent
Reaction Step Two
Quantity
500 kg
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 3-L-three neck flask with a reflux condenser, a calcium chloride drying tower, and under an argon flow, 200 ml of 1,3-dioxolane and 146.2 ml of 4-methylpropiophenone are subjected to agitation and then there is added through a funnel 100 g piperidine hydrochloride and 4.0 ml of 33% aqueous hydrochloric acid. The powder in the funnel is washed afterwards with 20 ml 1,3-dioxolane, and the stirrer is switched on in the reaction flask. The reaction mixture is purged once with argon and stirred at 100-105° C. bath temperature (83-86° C. interior temperature). The white precipitate dissolves after approximately 15-16 hours. After 18-20 hours the thin layer chromatogram shows no more piperidine. After 24 hours the heating is switched off and the oil bath is removed and while still warm, and under vigorous stirring to the clear reaction solution, there is added 800 ml ethyl acetate and then the solution is cooled to ambient temperature and then further treated with 400 ml methyl tert-butylether (MTBE). The resulting precipitate is agitated at α to 10° C. for an additional 2 hours, and then filtered off over a glass filter (Po-3) and washed afterwards twice with 200 ml MTBE each time. The substance is dried in the vacuum drying oven at 75-80° C. and 20-40 mbar for 16 to 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
146.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Tolperisone Hydrochloride?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound primarily acts on the central nervous system. It is believed to inhibit the release of excitatory neurotransmitters, potentially by interacting with voltage-gated calcium and sodium channels.

Q2: What are the downstream effects of this compound's interaction with its target?

A2: By potentially modulating neuronal excitability, this compound helps reduce muscle stiffness, improve muscle mobility, and alleviate pain associated with spasticity and muscle spasms.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H23NO·HCl, and its molecular weight is 293.84 g/mol [].

Q4: What spectroscopic data are available for characterizing this compound?

A4: Researchers commonly use techniques such as UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC) for the characterization and quantification of this compound [, ].

Q5: How does temperature affect the stability of this compound?

A5: Studies have shown that the stability of this compound, both in solution and powder form, decreases with increasing temperature [, ].

Q6: What is the impact of humidity on this compound stability?

A6: Increased humidity levels have been linked to decreased stability of this compound powder [].

Q7: What strategies are employed to enhance the stability, solubility, or bioavailability of this compound in formulations?

A7: Researchers are exploring various approaches to optimize this compound formulations, including the use of different polymers for sustained release tablets [], the development of mucoadhesive buccal patches [], and the creation of floating microspheres for controlled release [].

Q8: What is the typical half-life of this compound?

A8: The half-life of this compound is reported to be approximately 2.5 to 3 hours [].

Q9: Has significant interindividual variation been observed in the pharmacokinetics of this compound?

A9: Yes, research indicates considerable interindividual differences in the area under the curve (AUC) and maximum concentration (Cmax) of this compound after oral administration, suggesting the need for personalized dosing [].

Q10: What analytical methods are commonly employed for the quantification of this compound?

A10: Several analytical techniques are utilized for this compound quantification, including UV spectrophotometry [, , , , , , , , ], high-performance liquid chromatography (HPLC) [, , , , , , , , , , , , , ], and high-performance thin-layer chromatography (HPTLC) [, , , , ].

Q11: What are the typical wavelengths used for UV spectrophotometric determination of this compound?

A11: The UV spectrophotometric methods often utilize wavelengths around 254 nm, 260 nm, and 282 nm for this compound analysis [, , ].

Q12: How is analytical method validation performed for this compound assays?

A12: Validation of analytical methods follows ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, sensitivity (LOD, LOQ), robustness, and recovery [, , , , , , , ].

Q13: Does this compound interact with human serum albumin (HSA)?

A13: Yes, studies have demonstrated that this compound binds to HSA, potentially impacting its distribution and pharmacokinetic profile [].

Q14: What is the nature of this compound binding to HSA?

A14: The binding of this compound to HSA appears to be spontaneous and primarily driven by hydrophobic interactions and hydrogen bonding, as revealed by isothermal titration calorimetry (ITC) studies [].

Q15: What are the implications of this compound binding to HSA?

A15: Binding to HSA can influence the distribution, free concentration, and potential interactions of this compound with other drugs or proteins.

Q16: What other drugs are commonly found in combined formulations with this compound?

A16: this compound is often combined with other therapeutic agents such as Diclofenac Sodium [, , , , , , ], Paracetamol [, , , , , ], Lornoxicam [, , ], and Etodolac [, , ] to target both pain and muscle spasms.

Q17: What are the benefits of combining this compound with Diclofenac Sodium?

A17: This combination aims to address both pain and inflammation associated with muscle spasms, offering a more comprehensive therapeutic approach [].

Q18: Are there dissolution studies conducted on this compound formulations?

A18: Yes, researchers have conducted dissolution studies on various formulations, including film-coated tablets, to assess the drug release profiles and potential bioequivalence of different brands [].

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